molecular formula C18H19N3O3S2 B2712196 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 325987-45-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

カタログ番号: B2712196
CAS番号: 325987-45-9
分子量: 389.49
InChIキー: CHIZZBIZHGKAJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic small molecule based on a privileged heterocyclic scaffold for medicinal chemistry research. This compound features the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile core, a structure recognized as a versatile building block for designing biologically active agents . Compounds sharing this core structure have been identified as potent and selective inhibitors of kinases such as JNK2 and JNK3, which are important targets in the mitogen-activated protein kinase (MAPK) signaling pathway . The unique binding mode of this chemotype, where the 3-cyano substituent forms a key hydrogen bond acceptor interaction with the hinge region of the ATP-binding site, contributes to its selectivity and potency . Furthermore, derivatives of this chemical class have demonstrated significant anti-inflammatory potential in silico, showing strong affinity for enzymes like 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade . The structural motif is also frequently explored for its antioxidant properties . This molecule is presented exclusively for research applications in chemical biology and drug discovery. It is intended for use in laboratory settings only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the compound's suitability and purity for their specific experimental purposes.

特性

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-21(2)26(23,24)13-9-7-12(8-10-13)17(22)20-18-15(11-19)14-5-3-4-6-16(14)25-18/h7-10H,3-6H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIZZBIZHGKAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
  • Molecular Formula : C15H16N2O2S2
  • Molecular Weight : 320.43 g/mol

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide primarily acts as an inhibitor of the c-Jun N-terminal kinases (JNK) family, specifically JNK2 and JNK3. These kinases are critical mediators in various cellular processes including stress response, inflammation, and apoptosis.

Key Findings:

  • Inhibition Potency : The compound exhibits potent inhibitory effects on JNK3 with a reported pIC50 value of 6.7 and on JNK2 with a pIC50 value of 6.5 . This indicates a strong affinity for these targets.
  • Selectivity : It shows selectivity against other MAPK family members such as JNK1 and p38α, which is significant for minimizing off-target effects during therapeutic applications .

Biological Activity

The biological activity of this compound has been investigated through various in vitro and in vivo studies:

In Vitro Studies:

  • Cell Proliferation : In studies using cancer cell lines, treatment with the compound resulted in reduced cell proliferation rates due to the inhibition of the JNK signaling pathway .
  • Apoptosis Induction : The compound has been shown to promote apoptosis in certain cancer types by activating pro-apoptotic factors and inhibiting anti-apoptotic signals through its action on JNK pathways .

In Vivo Studies:

Case studies involving animal models have demonstrated its efficacy in reducing tumor growth and enhancing the effectiveness of existing chemotherapy agents. Notably:

  • A study reported that co-administration with doxorubicin led to enhanced tumor regression compared to doxorubicin alone .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:

ParameterValue
Absorption High (Human Intestinal Absorption: +0.9291)
Blood-Brain Barrier Yes (+0.9797)
CYP450 Interactions Inhibitor for CYP450 1A2 and 2C19
Toxicity Profile Moderate (Ames test: AMES toxic score 0.5366)

Safety Profile

The safety profile indicates moderate toxicity with specific attention needed for potential off-target effects. The compound is classified under GHS hazard codes indicating caution during handling due to possible health risks associated with exposure .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The target compound shares structural motifs with several derivatives, differing primarily in substituents on the benzamide and tetrahydrobenzothiophene moieties. Key analogs include:

Compound Name Substituent on Benzamide Substituent on Thiophene Molecular Weight (g/mol) Key Features
N-(3-Cyano-tetrahydrobenzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide (Target) 4-(Dimethylsulfamoyl) 3-Cyano 432.52 Moderate lipophilicity; potential ACE2 interaction
N-(3-Cyano-tetrahydrobenzothiophen-2-yl)-4-(dibutylsulfamoyl)benzamide 4-(Dibutylsulfamoyl) 3-Cyano 496.44 Increased lipophilicity due to longer alkyl chains; reduced solubility
N-(3-Cyano-tetrahydrobenzothiophen-2-yl)-2-phenylacetamide 2-Phenylacetamide 3-Cyano 335.44 Simplified structure; lacks sulfamoyl group; lower molecular weight
N-(3-Benzoyl-tetrahydrobenzothiophen-2-yl)benzamide 4-Unsubstituted benzamide 3-Benzoyl 361.44 Planar benzoyl group; intramolecular N–H⋯O hydrogen bonding

Key Observations :

  • Sulfamoyl Substitutions : The dimethylsulfamoyl group in the target compound balances solubility and membrane permeability compared to the more lipophilic dibutyl analog .
  • Crystal Packing : Analogous compounds exhibit weak π-π stacking (centroid separation ~3.9 Å) and intramolecular hydrogen bonding, which stabilize the solid-state structure .
Anti-Proliferative and Receptor Modulation
  • Target Compound: While specific data are unavailable, highlights that cyano-substituted tetrahydrobenzothiophenes (e.g., compound 30b) exhibit anti-proliferative activity against cancer cell lines, likely due to interactions with kinase or adenosine receptors .
  • Compound 50 (): A related aminothiazole derivative (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide) activates NF-κB signaling, suggesting sulfamoyl benzamides may potentiate immune responses .
Enzymatic Inhibition

    Q & A

    Basic Research Questions

    Q. 1. What are the recommended methodologies for synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide with high purity?

    • Answer : Key steps include:

    • Reagent Selection : Use O-benzyl hydroxylamine hydrochloride (2687-43-6) and potassium carbonate (584-08-7) for amide bond formation, as demonstrated in analogous benzamide syntheses .
    • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the compound. Validate purity via HPLC with a C18 column and UV detection at 254 nm .
    • Yield Optimization : Apply a factorial design of experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) while minimizing trial runs .

    Q. 3. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

    • Answer :

    • Stability Studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). Monitor degradation products via LC-MS and quantify using validated calibration curves .
    • Kinetic Analysis : Use Arrhenius equations to extrapolate shelf-life at standard conditions. For thermal stability, perform differential scanning calorimetry (DSC) to identify decomposition thresholds .

    Q. 4. What analytical techniques are critical for confirming the compound’s structural integrity?

    • Answer :

    • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify benzothiophene and dimethylsulfamoyl moieties. Compare chemical shifts with analogous compounds (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion) with <2 ppm mass accuracy .

    Advanced Research Questions

    Q. 5. How can computational modeling (e.g., COMSOL Multiphysics) predict reaction kinetics and optimize synthesis pathways?

    • Answer :

    • Reactor Simulation : Model mass transfer and heat distribution in batch reactors using COMSOL’s Chemical Reaction Engineering Module. Validate simulations against empirical rate constants derived from HPLC data .
    • AI-Driven Optimization : Train neural networks on historical reaction data to predict optimal conditions (e.g., solvent polarity, catalyst type) for maximizing yield .

    Q. 6. How should researchers resolve contradictions in bioactivity data across different experimental setups?

    • Answer :

    • Meta-Analysis Framework : Use multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability). For example, trifluoromethyl groups in related compounds exhibit lipophilicity-dependent activity .
    • Standardization : Adopt OECD guidelines for in vitro assays (e.g., fixed DMSO concentrations ≤0.1% v/v) to reduce inter-lab variability .

    Q. 7. What strategies are effective for scaling up synthesis while maintaining reaction selectivity?

    • Answer :

    • Process Intensification : Implement continuous-flow reactors to enhance heat/mass transfer. For example, membrane separation technologies (CRDC RDF2050104) reduce byproduct accumulation .
    • Design of Experiments (DoE) : Use response surface methodology (RSM) to balance factors like residence time and mixing efficiency in scaled processes .

    Q. 8. How can structure-activity relationship (SAR) studies elucidate the role of the cyano and dimethylsulfamoyl groups?

    • Answer :

    • Analog Synthesis : Prepare derivatives (e.g., replacing cyano with nitro or methyl groups) and compare bioactivity. Use X-ray crystallography to correlate substituent effects with binding interactions .
    • Quantum Chemical Calculations : Perform DFT studies (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify pharmacophore regions .

    Key Notes

    • Advanced questions integrate CRDC classifications (e.g., RDF2050108 for process control) .
    • Methodological rigor is prioritized over descriptive answers, aligning with evidence from peer-reviewed syntheses .

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。